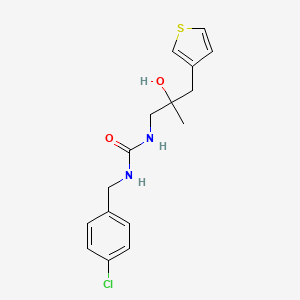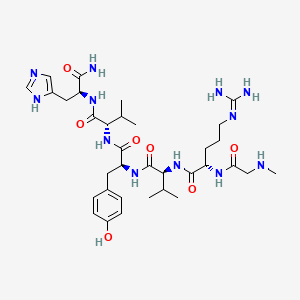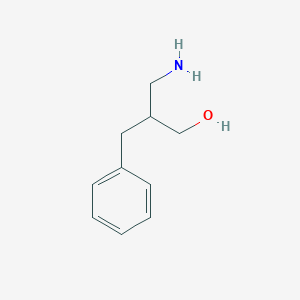![molecular formula C19H14Cl2N2O2 B2431706 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide CAS No. 400088-62-2](/img/structure/B2431706.png)
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds . The molecule also contains a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques such as spectroscopy, chromatography, and computational modeling . These techniques can provide information about the compound’s solubility, stability, reactivity, and other properties .
科学的研究の応用
Toxicological Profile
Research has indicated that compounds structurally similar to 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide have been evaluated for their toxicological profiles. For instance, 2,4-dichlorophenol, a structurally related compound, generally exerts moderate toxic effects to mammalian and aquatic life. However, its toxicity to fish upon long-term exposure may be considerable, as found for 2,4-dichlorophenol specifically. The persistence of such compounds in the environment is relatively low in the presence of microflora capable of biodegrading them, but it may become moderate to high depending on the environmental conditions (Krijgsheld & Gen, 1986).
Interaction with Biological Systems
The compound's interaction with biological systems has been a subject of interest. For example, a structurally similar compound, N-methyl-2-pyridone-5-carboxamide (2PY), is known to be a degradation product of nicotinamide-adenine dinucleotide (NAD) and has shown potential toxic properties due to its significant inhibition of poly(ADP-ribose) polymerase (PARP-1), a nuclear enzyme involved in DNA replication and repair (Rutkowski et al., 2003).
Environmental Impact Assessment
Studies have also focused on evaluating the environmental impact of similar compounds. For instance, the environmental consequences of contamination by chlorophenols, which are structurally related, have been extensively reviewed, highlighting their moderate toxicity and potential bioaccumulation, coupled with their strong organoleptic effect (Krijgsheld & Gen, 1986).
Molecular Pharmacology and Stereochemistry
Furthermore, research in molecular pharmacology and stereochemistry has explored compounds with similar structures, such as phenylpiracetam and its derivatives. These studies have demonstrated the importance of stereochemistry in pharmacological profiles, suggesting that the configuration of stereocenters significantly influences biological properties, which may be relevant for understanding the effects of this compound (Veinberg et al., 2015).
将来の方向性
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-9-8-13(17(21)11-14)12-23-10-4-7-16(19(23)25)18(24)22-15-5-2-1-3-6-15/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAYGVIIGLUOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2431623.png)

![N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2431626.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2431627.png)
![Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2431628.png)

![2-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2431631.png)
![4-Amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2431632.png)
![N-(3-chlorophenyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propanamide](/img/structure/B2431633.png)
![N-(4-{3-[(cycloheptylamino)sulfonyl]-4-methoxyphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2431634.png)
![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)


![5-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2431644.png)
